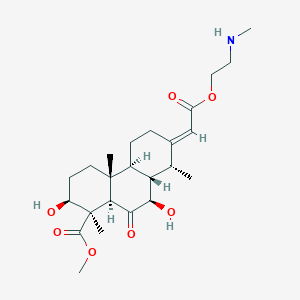
1,2,3-Benzotriazine, 4-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the benzotriazine family. This compound is characterized by a triazine ring fused with a benzene ring and a methoxyphenyl group attached at the fourth position. Benzotriazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
The synthesis of 1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of N-(2-aminoaryl)hydrazides. This process typically requires the presence of a catalyst, such as copper (I) iodide, and a ligand like pyrrole-2-carboxylic acid. The reaction is carried out under oxidative conditions, often using oxygen or other oxidizing agents .
Another approach involves the oxidation of hydrazones derived from o-azidophenyl ketones. This method includes thermal cyclization of the resulting o-azidophenyldiazoalkanes. Additionally, oxidative cyclization of hydrazones from o-aminophenyl ketones and oxidation of N-aminoquinazolin-2-ones are also viable methods .
Analyse Des Réactions Chimiques
1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can form 2-oxides upon N-oxidation, which can be further hydrolyzed to yield 3,4-dihydro-4-oxo-1,2,3-benzotriazine 2-oxide. This intermediate can be N-methylated using diazomethane .
The compound is also susceptible to nucleophilic addition reactions at the 3,4-bond. This high reactivity explains the formation of various derivatives and the failure of earlier synthesis attempts . Common reagents used in these reactions include oxidizing agents like oxygen and diazomethane, as well as nucleophiles such as aryllithium derivatives .
Applications De Recherche Scientifique
1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- has several scientific research applications. In medicinal chemistry, it has been investigated for its potential as an α-glucosidase inhibitor, which is a promising strategy for the treatment of diabetes mellitus. Novel sulfonamides based on this compound have shown good to excellent enzyme inhibition activity .
In materials science, 1,2,3-Benzotriazine derivatives, including 4-(4-methoxyphenyl)-, are used in the synthesis of stable benzotriazinyl radicals.
Mécanisme D'action
The mechanism of action of 1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound’s structure allows it to form π-π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions contribute to its diverse biological activities, including enzyme inhibition and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1,2,3-Benzotriazine, 4-(4-methoxyphenyl)- can be compared with other benzotriazine derivatives, such as 1,2,4-benzotriazines and 1,2,3-benzotriazin-4(3H)-one. While all these compounds share a common triazine ring structure, their substituents and specific properties differ. For example, 1,2,4-benzotriazines are known for their biological activities and applications in supramolecular organic materials . On the other hand, 1,2,3-benzotriazin-4(3H)-one derivatives have been studied for their potential as α-glucosidase inhibitors .
Propriétés
Numéro CAS |
54893-19-5 |
|---|---|
Formule moléculaire |
C14H11N3O |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-1,2,3-benzotriazine |
InChI |
InChI=1S/C14H11N3O/c1-18-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-17-16-14/h2-9H,1H3 |
Clé InChI |
LRXRKLQFCJJJPR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)


![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
